Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a carboxylate ester group
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-5-carboxylate: Lacks the chloro and methoxy groups, making it less reactive in certain chemical reactions.
3-Chloro-1H-1,2,4-triazole-5-carboxylate: Lacks the methoxy group, which affects its solubility and reactivity.
1-(2-Methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate: Lacks the chloro group, impacting its potential for substitution reactions.
Uniqueness
Methyl 3-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-chloro-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNALXWDKAJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.